
Mifamurtide (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐 (MTP-PE (TFA)) 是一种合成的胞壁酰二肽类似物,后者是细菌细胞壁的组成成分。该化合物以其免疫调节特性而闻名,并用于治疗骨肉瘤,这是一种骨癌。 它被封装在脂质体中以增强其稳定性和功效 .
准备方法
合成路线和反应条件
三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐的合成涉及胞壁酰三肽与磷脂酰乙醇胺的偶联。反应通常需要使用偶联剂,例如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进肽键的形成。 反应在无水条件下进行,以防止中间体的水解 .
工业生产方法
三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐的工业生产涉及使用自动化肽合成仪进行大规模合成。该过程包括纯化步骤,例如高效液相色谱 (HPLC),以确保最终产品的纯度。 然后将该化合物冷冻干燥并储存在受控条件下以保持其稳定性 .
化学反应分析
反应类型
三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐会经历各种化学反应,包括:
常见试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,亲核试剂.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐的氧化会导致形成具有改变的生物活性的氧化衍生物 .
科学研究应用
Osteosarcoma Treatment
Mifamurtide is primarily indicated for use in patients with high-grade, non-metastatic osteosarcoma. It is administered as an adjunct to standard postoperative chemotherapy. Key findings from clinical trials include:
- Intergroup Study 0133 : This pivotal study demonstrated that adding mifamurtide to standard chemotherapy significantly improved overall survival rates from 71% to 78% at six years (p = 0.03) without a corresponding increase in disease-free survival .
- Phase II Studies : In patients with relapsed osteosarcoma, mifamurtide showed increased monocyte-mediated tumoricidal activity, suggesting enhanced immune responses following treatment .
Metastatic Osteosarcoma
Mifamurtide has also been investigated for its efficacy in metastatic and recurrent osteosarcoma cases. A patient-access study reported a manageable safety profile and consistent pharmacokinetic/pharmacodynamic outcomes with prior studies. Two-year overall survival rates were approximately 41.4% for patients with initial metastatic disease .
Efficacy of Mifamurtide in Osteosarcoma Trials
Study Name | Patient Population | Treatment Regimen | Overall Survival (OS) | Disease-Free Survival (DFS) |
---|---|---|---|---|
Intergroup Study 0133 | High-grade non-metastatic osteosarcoma | Mifamurtide + Chemotherapy | 78% (p = 0.03) | Not statistically significant |
Phase II Study | Relapsed osteosarcoma | Mifamurtide + Chemotherapy | Increased activity noted | Not reported |
Patient Access Study | Metastatic/recurrent osteosarcoma | Mifamurtide alone or with chemotherapy | 41.4% | Not reported |
Case Study: Mifamurtide-Induced Effusion
A notable case involved a 10-year-old male who developed pleural and pericardial effusions after mifamurtide treatment for osteosarcoma. The patient had undergone limb-sparing surgery followed by mifamurtide administration as part of the EURAMOS protocol. Eleven months post-treatment, he presented with chest pain and dyspnea due to significant effusions, which were treated successfully with colchicine .
Case Study: Immunological Response
In another case study involving patients with advanced osteosarcoma receiving mifamurtide, it was observed that monocyte-mediated cytotoxicity against tumor cells was significantly enhanced during the treatment period. This suggests that mifamurtide not only improves survival but also actively engages the immune system in targeting cancer cells .
Safety Profile
Mifamurtide has a generally favorable safety profile, with most adverse events being mild to moderate in severity. Common side effects include fever, chills, and fatigue. Severe reactions such as pleural and pericardial effusions have been documented but are rare .
作用机制
三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐通过激活巨噬细胞和单核细胞发挥作用。它与这些免疫细胞表面上的核苷酸结合寡聚化域包含蛋白 2 (NOD2) 受体结合,导致产生促炎细胞因子,例如肿瘤坏死因子-α (TNF-α)、白介素-1 (IL-1) 和白介素-6 (IL-6)。 这种激活增强了免疫反应并促进了癌细胞的破坏 .
相似化合物的比较
类似化合物
胞壁酰二肽 (MDP): 三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐的天然前体,以其免疫刺激特性而闻名。
胞壁酰肽: 胞壁酰二肽的一种合成衍生物,具有类似的免疫调节作用。
α-生育酚: 虽然在结构上不相似,但它在抗氧化性能方面具有某些功能相似性.
独特性
三肽胞壁酰磷脂酰乙醇胺三氟乙酸盐的独特性在于,当封装在脂质体中时,其稳定性和功效得到增强。 这种制剂允许靶向递送和延长体内循环时间,使其在激活免疫反应方面比其天然和合成对应物更有效 .
生物活性
Mifamurtide, also known as L-MTP-PE, is a synthetic derivative of muramyl tripeptide (MTP) that serves as an immunomodulator. It is primarily used in the treatment of osteosarcoma, particularly as an adjuvant therapy following surgical resection. The compound activates macrophages and monocytes, leading to the release of various cytokines and other factors that exhibit tumoricidal effects. This article delves into the biological activity of Mifamurtide, highlighting its mechanisms of action, clinical findings, and associated case studies.
Mifamurtide's biological activity is largely attributed to its ability to activate the innate immune system. It triggers several signaling pathways that enhance immune responses against tumors. Key mechanisms include:
- Activation of Macrophages : Mifamurtide stimulates macrophages to produce pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12. This activation leads to enhanced phagocytosis of tumor cells and increased cytotoxicity against malignant cells .
- Cytokine Production : The compound promotes the secretion of cytokines that are critical for immune response modulation. For instance, studies have shown differential secretion patterns of IL-10 and IL-6 in macrophages co-cultured with osteosarcoma cells, depending on the aggressiveness of the tumor .
- NOD2 Agonistic Activity : Mifamurtide acts as a specific ligand for NOD2 receptors, which are involved in immune signaling pathways. This interaction enhances the immune response against tumors by promoting NF-κB activation and subsequent cytokine production .
Table 1: Summary of Biological Activities
Mechanism | Description |
---|---|
Macrophage Activation | Stimulates macrophages to release pro-inflammatory cytokines |
Cytokine Secretion | Alters IL-10/IL-6 ratios in response to tumor aggressiveness |
NOD2 Agonistic Activity | Activates immune signaling pathways via NOD2 receptor engagement |
Clinical Findings
Mifamurtide has been evaluated in various clinical settings, particularly in patients with osteosarcoma. The following key findings summarize its clinical efficacy and safety profile:
- Efficacy in Osteosarcoma :
-
Safety Profile :
- Common adverse effects include mild infusion-related reactions such as fever and chills; however, severe reactions are rare .
- A case study highlighted potential complications like pleural and pericardial effusions associated with mifamurtide treatment, suggesting a hypersensitivity reaction in some patients .
Table 2: Clinical Study Outcomes
Study Type | Patient Population | Key Findings |
---|---|---|
Patient Access Study | 205 patients with OS | 2-year OS: 41.4%, manageable safety profile |
Case Study | 1 patient (10 years old) | Developed pleural effusion post-treatment |
Case Study Analysis
One notable case involved a 10-year-old male patient diagnosed with high-grade osteosarcoma who received mifamurtide post-surgery. After an initial successful treatment phase, he developed pleural and pericardial effusions approximately 11 months post-treatment. A pleural biopsy indicated a type IV hypersensitivity reaction to mifamurtide . This case underscores the importance of monitoring for rare side effects even after successful treatment outcomes.
Additional Observations
In another study involving multiple patients receiving mifamurtide as part of their treatment regimen for recurrent or metastatic osteosarcoma, researchers observed that while most side effects were mild (Grade 1 or 2), some patients experienced significant complications requiring intervention .
属性
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P.C2HF3O2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;3-2(4,5)1(6)7/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);(H,6,7)/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUMFWBRIKGMK-XNLRRNFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H110F3N6O21P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1351.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。